O-Substitution Pattern: Structural Divergence from Analogs
Ethyllucidone is distinguished from its closest structural analogs by the presence of an ethoxy group at the 1-position of the phenylallylidene side chain, contrasting with the methoxy group in Methyllucidone and the hydroxy group in Lucidone . This substitution pattern alters molecular weight and lipophilicity. 13C NMR studies confirm distinct carbon chemical shifts for the ethoxy methylene (δ ~70 ppm for Ethyllucidone's O-CH2-CH3) versus the methoxy methyl (δ ~60 ppm for Methyllucidone's O-CH3), providing analytical differentiation [1].
| Evidence Dimension | O-substituent at C1 position |
|---|---|
| Target Compound Data | Ethoxy group (-O-CH2-CH3); Molecular Weight: 284.31 g/mol |
| Comparator Or Baseline | Methyllucidone: Methoxy group (-O-CH3), MW: 270.28 g/mol; Lucidone: Hydroxy group (-OH), MW: 256.25 g/mol; Linderone: MW: 286.28 g/mol with additional methoxy |
| Quantified Difference | ΔMW vs. Methyllucidone: +14.03 g/mol; vs. Lucidone: +28.06 g/mol; Δ13C NMR chemical shift for O-alkyl carbon: ~10 ppm difference |
| Conditions | 13C NMR spectroscopy analysis; molecular formula determination |
Why This Matters
Procurement of incorrect cyclopentenedione analogs (e.g., substituting Ethyllucidone with Methyllucidone or Lucidone) introduces a different chemical entity with unverified biological activity and altered physicochemical properties, invalidating experimental reproducibility.
- [1] Häberlein, H., & Tschiersch, K. P. (1994). 13C NMR study on linderones and lucidones. Magnetic Resonance in Chemistry, 32(6), 358-363. View Source
